molecular formula C29H24N2O5 B15040370 5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene}-2,6-dihydroxypyrimidin-4(5H)-one

5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene}-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No.: B15040370
M. Wt: 480.5 g/mol
InChI Key: YFNYMLOMSAJRTR-UHFFFAOYSA-N
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Description

5-{[2-(4-ETHOXYPHENYL)-4-(2-METHYLPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines elements of chromene and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-ETHOXYPHENYL)-4-(2-METHYLPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the formation of the diazinane ring and its attachment to the chromene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinones.

    Reduction: The diazinane ring can be reduced to form amines.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core would yield quinones, while reduction of the diazinane ring would produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical stability and reactivity make it useful in the production of polymers and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chromenes: Compounds with a similar chromene core, such as flavonoids, which are known for their antioxidant properties.

    Diazinanes: Compounds with a similar diazinane ring, which are often used in pharmaceuticals for their biological activity.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

5-[[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H24N2O5/c1-3-35-19-14-12-18(13-15-19)26-22(16-23-27(32)30-29(34)31-28(23)33)25(20-9-5-4-8-17(20)2)21-10-6-7-11-24(21)36-26/h4-16,25H,3H2,1-2H3,(H2,30,31,32,33,34)

InChI Key

YFNYMLOMSAJRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4C)C=C5C(=O)NC(=O)NC5=O

Origin of Product

United States

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